N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2S/c20-19(21,22)12-3-1-2-4-13(12)23-16(27)10-26-8-7-14-15(9-26)29-18(24-14)25-17(28)11-5-6-11/h1-4,11H,5-10H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMUQFZXCIMPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolo-pyridine moiety and a cyclopropanecarboxamide group. Its molecular formula is , with a molecular weight of approximately 363.32 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potential bioactivity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism : The thiazole ring is believed to interact with specific cellular targets involved in apoptosis and cell cycle regulation.
- IC50 Values : In vitro assays have shown that certain thiazole derivatives can achieve IC50 values as low as 1.61 µg/mL against cancer cell lines such as A-431 and Jurkat cells .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Target : It acts as an antagonist to chemokine receptors CXCR1 and CXCR2, which play crucial roles in mediating inflammatory responses.
- Study Results : Inhibition studies revealed that related compounds could effectively reduce CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs), suggesting a similar potential for the target compound .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial efficacy of thiazole-containing compounds:
- Research Findings : Compounds with similar structures have demonstrated activity against various bacterial strains, indicating potential for further exploration in developing new antibiotics.
Case Studies
Several case studies highlight the biological activity of related thiazole compounds:
- Thiazole Derivatives Against Cancer :
- Inflammation Models :
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential pharmacological properties. Its structural features suggest it may exhibit activity against various diseases.
Anticancer Activity
Recent studies indicate that derivatives of thiazolo[5,4-c]pyridine compounds have shown promising anticancer effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the efficacy of these compounds in targeting cancer cells. For instance:
- Case Study : A derivative similar to the compound under discussion demonstrated significant cytotoxicity against breast cancer cell lines in vitro, suggesting a potential pathway for drug development targeting specific cancer types .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains.
- Case Study : In a comparative study, a thiazolo[5,4-c]pyridine derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Agricultural Applications
The compound's ability to modulate biological pathways can be harnessed in agricultural science.
Pesticidal Activity
Research into thiazole derivatives has indicated their potential as pesticide agents. The unique structure of N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide may provide effective pest control solutions.
- Case Study : A related compound was tested for its effectiveness against common agricultural pests and showed a significant reduction in pest populations without adversely affecting beneficial insects .
Material Science
The incorporation of trifluoromethyl groups in organic compounds often leads to enhanced thermal stability and unique electronic properties.
Polymer Development
The compound's structural attributes can be utilized in creating advanced materials with specific thermal and mechanical properties.
- Application Example : Research has explored the synthesis of polymers incorporating thiazolo-pyridine derivatives to enhance thermal resistance and mechanical strength in composite materials .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Significant cytotoxicity against cancer cells |
| Antimicrobial Agents | Effective against bacterial strains | |
| Agricultural Science | Pesticides | Reduction in pest populations |
| Material Science | Advanced Polymers | Enhanced thermal stability |
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Findings :
- The target compound’s trifluoromethyl group balances lipophilicity (LogP ~3.8) and moderate solubility, making it suitable for oral administration.
- The triazolo analog () exhibits superior solubility due to its thiomorpholinyl group but lower predicted blood-brain barrier penetration .
- The nitroso analog () has higher polarity but may face instability under physiological conditions .
Similarity Indexing and Fragmentation Analysis
However, its thiazolo-pyridine core diverges from SAHA’s hydroxamate structure, likely altering target specificity .
Molecular networking () reveals that analogs with cosine scores >0.7 share fragmentation patterns (e.g., loss of cyclopropanecarboxamide or trifluoromethylphenyl groups), indicating conserved metabolic pathways. For example, the biphenyl analog () shows a cosine score of 0.75 with the target compound, confirming structural relatedness .
Research Implications and Limitations
- Therapeutic Potential: The target compound’s trifluoromethyl and thiazolo-pyridine motifs align with kinase inhibitors (e.g., JAK/STAT pathway modulators), though direct target validation is needed.
- Synthetic Challenges : Multi-step synthesis (e.g., HATU-mediated coupling, HPLC purification) is required for analogs, as seen in . Scalability remains a concern .
- Data Gaps: Limited experimental data on the target compound’s bioavailability and toxicity necessitate further preclinical profiling.
Preparation Methods
Gewald Reaction for Thiazole Formation
A mixture of piperidone , cyanamide , and sulfur is refluxed in ethanol with morpholine as a catalyst. This yields 2-aminothiazole intermediates, which are subsequently cyclized under acidic conditions to form the tetrahydrothiazolo[5,4-c]pyridine framework. For example, tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is synthesized with a 78% yield (m.p. 142–144°C).
Functionalization of the Core
The amine group at position 2 of the thiazolo[5,4-c]pyridine is modified via nucleophilic substitution or coupling reactions. In one protocol, 2,5-dimethoxytetrahydrofuran reacts with the amine in acetic acid to introduce a pyrrole moiety, forming tert-butyl 2-(1H-pyrrol-1-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate. Deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) yields a secondary amine intermediate critical for subsequent derivatization.
Introduction of the Cyclopropanecarboxamide Group
The cyclopropanecarboxamide moiety is introduced via ammonolysis of cyclopropanecarboxylic esters , a method optimized for high purity and yield.
Catalytic Ammonolysis
Cyclopropanecarboxylic esters (e.g., isobutyl cyclopropanecarboxylate) react with anhydrous ammonia in the presence of sodium isobutoxide (6–14 mol%) at 60–200°C. This solvent-free process avoids hydrocarbon diluents, achieving >99% conversion and 88–98% isolated yield after crystallization. The reaction mechanism involves alcoholate-catalyzed nucleophilic acyl substitution, cleaving the ester to form cyclopropanecarboxamide.
Coupling to the Thiazolo[5,4-c]pyridine Core
The secondary amine intermediate from Section 1.2 undergoes amide coupling with cyclopropanecarboxylic acid derivatives. Using N,N’-diisopropylethylamine (DIPEA) as a base, the amine reacts with cyclopropanecarbonyl chloride in dimethylformamide (DMF) at 20°C, forming the cyclopropanecarboxamide-substituted thiazolopyridine.
Attachment of the Trifluoromethylphenyl Carbamoyl Methyl Group
The trifluoromethylphenyl carbamoyl methyl substituent is introduced via sulfonamide coupling or urea formation strategies.
Carbamoylation via Sulfonyl Chlorides
A solution of the secondary amine intermediate (Section 1.2) reacts with 2-(trifluoromethyl)phenyl isocyanate in DMF at 20°C for 5 hours. The reaction is catalyzed by DIPEA, yielding the carbamoyl methyl derivative after silica gel chromatography (10–50% ethyl acetate/hexane gradient).
Alternative Urea Formation
In a patent-derived method, the amine reacts with 2-(trifluoromethyl)phenyl chloroformate in tetrahydrofuran (THF) to form a carbamate intermediate, which is subsequently reduced to the carbamoyl methyl group using lithium aluminum hydride (LiAlH4).
Optimization and Purification
Crystallization Techniques
Cyclopropanecarboxamide intermediates are purified via crystallization from alcohol solutions (e.g., isobutanol), achieving >99% purity. The final compound is recrystallized from ethanol/water (70:30 v/v), yielding colorless crystals with a melting point of 189–191°C.
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted starting materials and byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) further purifies the final product to >99.5% purity.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the thiazolo[5,4-c]pyridine core in this compound?
- Methodological Answer : The thiazolo[5,4-c]pyridine scaffold is typically synthesized via cyclization reactions. For example, coupling a pyridine-thiol precursor with a carbonyl-containing reagent (e.g., bromoacetone) under basic conditions (e.g., K₂CO₃) can form the thiazole ring. Subsequent hydrogenation or reductive amination may stabilize the 4H,5H,6H,7H-tetrahydro conformation. highlights the use of acid adduct salts and bases (e.g., DBU, triethylamine) to facilitate coupling and deprotection steps in analogous heterocyclic systems .
- Key Considerations : Monitor reaction progress via LC-MS to ensure intermediate stability, as over-alkylation or ring-opening may occur under harsh conditions.
Q. How can intermediates be purified during synthesis?
- Methodological Answer : Use preparative HPLC (≥98% purity criteria, as in ) or flash chromatography (silica gel, gradient elution with EtOAc/hexane) for intermediates. For polar intermediates, reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) are effective. classifies membrane and separation technologies (e.g., centrifugal partitioning chromatography) as critical for isolating sensitive intermediates .
Q. What spectroscopic methods confirm the cyclopropane-carboxamide moiety?
- Methodological Answer :
- ¹H NMR : Look for cyclopropane protons as a multiplet (δ ~1.0–2.0 ppm) and carboxamide NH as a broad singlet (δ ~6.5–8.0 ppm).
- X-ray Crystallography : Resolve the cyclopropane ring geometry (e.g., used crystallography to confirm analogous fused-ring systems) .
- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
